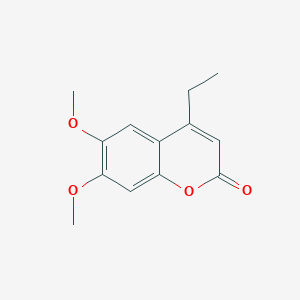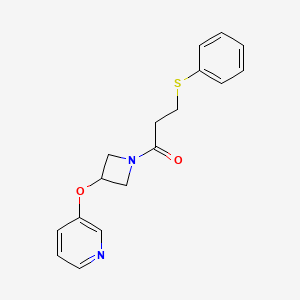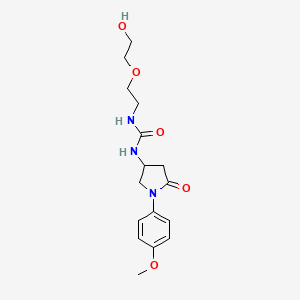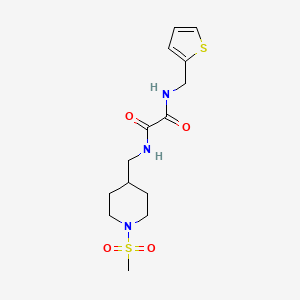
6,7-Dimethoxy-4-ethylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-ethylcoumarin is a synthetic compound that belongs to the coumarin family . It has the empirical formula C13H14O4 and a molecular weight of 234.25 .
Synthesis Analysis
The synthesis of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, has attracted the attention of many research groups . The Pechmann coumarin synthesis method is commonly used, which involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-ethylcoumarin is represented by the SMILES stringCCC1=CC(=O)Oc2cc(OC)c(OC)cc12 . This indicates that the molecule contains a coumarin core structure with ethyl and methoxy substituents. Physical And Chemical Properties Analysis
6,7-Dimethoxy-4-ethylcoumarin is a solid substance . Its empirical formula is C13H14O4, and it has a molecular weight of 234.25 .Scientific Research Applications
Fluorescent Probes
Many coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, have good biological activity and application value in fluorescent probes . The unique stability of the coumarin motif and the strong fluorescence of their derivatives make them valuable in this field .
Dyes and Optical Materials
Coumarin derivatives are also used in dyes and optical materials due to their strong fluorescence . The α,β-unsaturated lipid structure in coumarin leads to this strong fluorescence .
Anticoagulant Activity
Some coumarin derivatives have been used as anticoagulants, such as warfarin and dicoumarol . These compounds have been intensively screened for different biological properties .
Anti-inflammatory Activity
Coumarin derivatives have been tested for anti-inflammatory activity . This makes them potentially useful in the treatment of conditions involving inflammation .
Anticancer Activity
Many coumarin derivatives have been tested for anticancer activity . For example, Novobiocin can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Anti-HIV Activity
Some coumarin derivatives have been tested for anti-HIV activity . This research could potentially lead to new treatments for HIV .
Antibacterial Activity
Coumarin derivatives have been tested for antibacterial activity . For example, 7-Hydroxymethyl carbamate is being studied as a new antibacterial drug .
Antioxidant Activity
Coumarin derivatives have been tested for antioxidant activity . This research could potentially lead to new treatments for conditions caused by oxidative stress .
Safety and Hazards
Future Directions
The synthesis and application of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, continue to be an active area of research due to their biological activity and application value in fluorescent probes . Future research may focus on optimizing synthesis conditions and exploring new applications for these compounds .
Mechanism of Action
Target of Action
Coumarin derivatives, which include 6,7-dimethoxy-4-ethylcoumarin, have been shown to have various physiological functions . They have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
It is known that coumarin derivatives play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .
Biochemical Pathways
Coumarin derivatives have been shown to influence various metabolic pathways . For instance, 6,7-Dihydroxy-4-methylcoumarin, a derivative of esculetin, has been shown to reduce the phosphorylation of ERK and p38-MAPK .
Pharmacokinetics
It is known that hepatic injury can significantly influence the pharmacokinetics of 6,7-dimethoxycoumarin . The absorption and distribution process was accelerated in liver injured rats, but the metabolism and elimination process was slowed .
Result of Action
It is known that coumarin derivatives have various physiological functions . For instance, 6,7-Dihydroxy-4-methylcoumarin has been shown to significantly reduce NO levels and PGE2 expression without inducing cytotoxicity .
Action Environment
It is known that coumarin derivatives have a unique stability , which suggests that they may be relatively stable under various environmental conditions.
properties
IUPAC Name |
4-ethyl-6,7-dimethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPGHAGVLUKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-ethylcoumarin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)


![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)




![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)
![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)
![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)
